molecular formula C12H15N3 B3121396 1-(3-Phenylpropyl)-1H-pyrazol-4-amine CAS No. 28466-67-3

1-(3-Phenylpropyl)-1H-pyrazol-4-amine

Cat. No. B3121396
CAS RN: 28466-67-3
M. Wt: 201.27 g/mol
InChI Key: DNLAFILDPWLMQV-UHFFFAOYSA-N
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Description

The compound “1-(3-Phenylpropyl)-1H-pyrazol-4-amine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms . The “3-Phenylpropyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to a propyl group (a three-carbon chain)^ .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 3-phenylpropanol has been produced in Escherichia coli through a retrobiosynthesis approach .


Chemical Reactions Analysis

Amides, which might be a related group to your compound, are known to be relatively stable and undergo few nucleophilic acyl substitution reactions . They can be prepared by the reaction of an amine with an acid chloride .

Scientific Research Applications

Synthesis Techniques

  • Solvent-Free Synthesis : 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, closely related to 1-(3-Phenylpropyl)-1H-pyrazol-4-amine, have been synthesized through a solvent-free, catalyst-free process. This method is efficient, environmentally friendly, and suitable for large-scale production, indicating potential applications in drug discovery (Yu et al., 2013).

  • “On-Water” Synthesis : The synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives was achieved using an "on-water" one-pot approach. This method is catalyst-free and utilizes water as a solvent, making it a green and simple protocol (Noruzian et al., 2019).

Biological Applications

  • Antibacterial Applications : 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, related to the compound , have shown significant antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Rahmouni et al., 2014).

  • Theoretical and Structural Analysis : Studies on similar molecules like 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been conducted to understand their molecular structure and IR frequencies. Such analyses help in predicting the reactivity and interaction of these compounds at the molecular level (Shukla et al., 2015).

Chemical Properties and Synthesis

  • Intramolecular H-Bonding Impact : Research has been conducted to understand how intramolecular hydrogen bonding affects the chemical properties and reactivity of pyrazole derivatives. This research is crucial for designing and synthesizing more efficient compounds (Szlachcic et al., 2020).

  • Green Synthesis Approaches : Efforts have been made to develop greener synthesis methods for pyrazole derivatives, using environmentally friendly solvents and catalysts. Such approaches are essential for sustainable chemical synthesis (Ren et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 3-Phenylpropyl isocyanate, indicates that it may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for “1-(3-Phenylpropyl)-1H-pyrazol-4-amine” are not available, research into similar compounds continues to be an active area of study. For example, new derivatives of isoindoline-1,3-dione, which may share some structural similarities with your compound, are being developed .

properties

IUPAC Name

1-(3-phenylpropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLAFILDPWLMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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